13-cis-N-(Butyl)retinamide
Description
Structure
3D Structure
Properties
CAS No. |
84680-30-8 |
|---|---|
Molecular Formula |
C24H37NO |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
(2Z,4E,6E,8E)-N-butyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C24H37NO/c1-7-8-17-25-23(26)18-20(3)12-9-11-19(2)14-15-22-21(4)13-10-16-24(22,5)6/h9,11-12,14-15,18H,7-8,10,13,16-17H2,1-6H3,(H,25,26)/b12-9+,15-14+,19-11+,20-18- |
InChI Key |
IOIMWLSSNSWJLN-SWRVQFMMSA-N |
Isomeric SMILES |
CCCCNC(=O)/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C |
Canonical SMILES |
CCCCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 13 Cis N Butyl Retinamide
Established Synthetic Pathways for 13-cis-N-(Butyl)retinamide Elucidation
The established and most common methods for the synthesis of this compound begin with the parent compound, 13-cis-retinoic acid. These pathways typically involve the activation of the carboxylic acid moiety to facilitate amide bond formation with butylamine (B146782). Two primary activation methods have been reported for the synthesis of various 13-cis-retinamides. nih.gov
The first method involves the conversion of 13-cis-retinoic acid to 13-cis-retinoyl chloride . This is a classic approach where a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is used to replace the hydroxyl group of the carboxylic acid with a chlorine atom, forming a highly reactive acyl chloride. This intermediate is then reacted with butylamine. The nucleophilic nitrogen atom of butylamine attacks the electrophilic carbonyl carbon of the retinoyl chloride, displacing the chloride ion and forming the desired amide, this compound.
A second established route proceeds via a 13-cis-1-retinoylimidazole intermediate. nih.gov In this method, 13-cis-retinoic acid is reacted with a coupling agent like N,N'-carbonyldiimidazole (CDI). This forms a reactive N-acylimidazole intermediate. Subsequent addition of butylamine leads to the formation of this compound, with imidazole (B134444) being released as a byproduct. This method is often considered milder than the acyl chloride route and can be advantageous when dealing with sensitive substrates.
Development of Novel Synthetic Approaches for this compound and Related Structures
In the quest for milder and more efficient synthetic methods, novel approaches for the synthesis of retinamides have been developed. One such notable method is the direct coupling of 13-cis-retinoic acid with butylamine using a carbodiimide (B86325) reagent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net This reaction is typically facilitated by the addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net
The mechanism of this DCC/DMAP-mediated amidation involves the activation of the carboxylic acid by DCC to form a reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium species. This intermediate is subsequently attacked by butylamine to yield this compound. A significant advantage of this method is its mild reaction conditions, which helps in preventing the isomerization of the sensitive polyene chain of the retinoid. researchgate.net The yields for the synthesis of various retinoates and retinamides using this method have been reported to be in the range of 42.3% to 82.4%. researchgate.net
| Synthetic Approach | Reagents | Key Intermediate | Advantages |
| Acyl Chloride Method | Thionyl chloride or Oxalyl chloride, Butylamine | 13-cis-Retinoyl chloride | High reactivity of intermediate |
| Acylimidazole Method | N,N'-Carbonyldiimidazole (CDI), Butylamine | 13-cis-1-Retinoylimidazole | Milder reaction conditions |
| DCC/DMAP Coupling | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Butylamine | O-acylisourea | Mild conditions, reduced isomerization |
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs and derivatives of this compound are driven by the need to understand the structural requirements for biological activity and to develop compounds with improved properties. Modifications can be made to the three main parts of the retinoid structure: the cyclohexenyl ring, the polyene side chain, and the polar terminus (the amide group in this case).
For instance, aromatic analogues of 13(Z)-retinoic acids have been synthesized to explore the impact of a constrained ring system. nih.gov The synthesis of these compounds often involves different strategic bond formations, such as Wittig-type reactions or palladium-catalyzed cross-coupling reactions, to construct the desired carbon skeleton before the final amidation step.
Furthermore, derivatives can be synthesized by altering the N-substituent of the amide. While this article focuses on the N-butyl derivative, a wide array of N-alkyl and N-aryl retinamides have been synthesized to probe the effect of the size, shape, and electronic properties of this substituent on biological activity. For example, N-(4-hydroxyphenyl)retinamide (4-HPR) is a well-studied synthetic retinamide (B29671). nih.gov The synthesis of such analogs would follow the same general synthetic pathways described above, simply by substituting butylamine with the desired primary or secondary amine.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights into this compound
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.org For retinoids, SAR studies have provided valuable insights into the structural features necessary for their diverse biological effects.
Influence of Stereochemistry and Aliphatic Chain Modifications on Molecular Interactions
The stereochemistry of the polyene side chain is a critical determinant of retinoid activity. The "13-cis" configuration of this compound is a key structural feature. Studies on related retinoids have shown that different geometric isomers can have distinct biological activities. For example, all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid are known to have different biological profiles, although 13-cis-retinoic acid can isomerize to ATRA intracellularly. nih.gov The synthesis of specific 13(Z) analogues has been undertaken to probe the importance of this cis double bond. nih.gov
Impact of Aromatic Substituents on Biological Activities in In Vitro Systems
Replacing the aliphatic N-butyl group with an aromatic substituent, or incorporating aromatic rings into the main retinoid structure, can have a profound impact on biological activity. Aromatic analogues of (all-E)- and 13(Z)-retinoic acids have been synthesized and evaluated. nih.gov In one study, certain 13(Z) analogues with aromatic groups showed minimal activity in an in vitro assay, highlighting the specific structural requirements for a biological response. nih.gov
In studies of other retinamide analogues, such as N-(4-hydroxyphenyl)retinamide (4-HPR), the presence of the aromatic ring is essential for its characteristic biological activities. nih.gov The electronic properties and the potential for specific interactions, such as pi-stacking, of the aromatic ring can lead to different binding modes and downstream effects compared to an aliphatic substituent. For instance, N-acylated retinamide derivatives have been shown to be weaker ligands for retinoic acid receptors (RARs) than all-trans retinoic acid, though some selectivity for RARβ and RARγ was observed. nih.gov
| Structural Modification | Observation from Related Compounds | Potential Implication for this compound Activity |
| Stereochemistry | Different isomers (e.g., all-trans vs. 13-cis) have distinct biological profiles. nih.gov | The 13-cis configuration is a key determinant of its specific biological effects. |
| N-Alkyl Chain | Optimal alkyl chain length often exists for biological activity. drugdesign.org | The n-butyl group likely influences lipophilicity and interaction with biological targets. |
| Aromatic Substitution | Some aromatic 13(Z) analogues exhibit minimal activity. nih.gov N-aryl retinamides can have different receptor affinities. nih.gov | The aliphatic nature of the N-butyl group is likely important for its specific activity profile, distinguishing it from N-aryl counterparts. |
Molecular Pharmacology and Receptor/target Interactions of 13 Cis N Butyl Retinamide
Interactions with Retinoid Receptors (RARs and RXRs)
Gene regulation by retinoids is controlled by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ). youtube.commdpi.com These receptors function as ligand-activated transcription factors. RARs form heterodimers with RXRs, and this RAR/RXR complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes to modulate their expression. youtube.comnih.gov
Transcriptional Activation Mechanisms Mediated via Retinoid Receptors
The transcriptional activity of retinoids is a complex process involving ligand binding, receptor dimerization, and the recruitment of coregulatory proteins. mdpi.comnih.gov In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs and associated with corepressor proteins, which actively silence gene transcription. youtube.combiorxiv.org
The binding of an agonist ligand, such as ATRA or 9-cis-RA, to the ligand-binding domain (LBD) of the respective receptor induces a conformational change. mdpi.com This change leads to the dissociation of the corepressor complex and the recruitment of a coactivator complex. tocris.com Coactivators facilitate the transcription of target genes by modifying chromatin structure and recruiting the basal transcription machinery. semanticscholar.org
Given that 13-cis-retinoic acid has poor receptor affinity, its ability to activate transcription is indirect. nih.gov The compound must first be isomerized intracellularly to ATRA. oup.com This newly formed ATRA can then bind to the RAR partner of the RAR/RXR heterodimer, initiating the cascade of events leading to gene transcription. nih.gov Therefore, the transcriptional activation associated with 13-cis-retinoic acid and its derivatives is primarily mediated by its conversion to the potent RAR agonist, ATRA. oup.com
Ligand-Induced Receptor Conformation Changes
The binding of an agonist to the LBD of a nuclear receptor is a critical event that triggers a significant structural rearrangement. dntb.gov.ua Upon binding, the LBD undergoes a compaction. A key event in this process is the repositioning of the C-terminal helix, known as helix 12 (H12) or the activation function 2 (AF-2) domain. semanticscholar.org
In the unliganded (apo) state, H12 is in a more open and flexible position. The binding of an agonist induces H12 to fold into a groove on the LBD surface, creating a stable binding pocket for coactivator proteins. semanticscholar.org Specifically, this new conformation forms a binding surface that is recognized by the LXXLL motifs found in many coactivators. semanticscholar.org This ligand-induced switch from a corepressor-binding conformation to a coactivator-binding conformation is the molecular basis for transcriptional activation by nuclear receptors. tocris.com While specific crystallographic data for 13-cis-N-(Butyl)retinamide is not available, its active metabolite, ATRA, would induce these canonical conformational changes upon binding to RAR.
Non-Retinoid Receptor Mediated Molecular Targets of this compound
Beyond the classical nuclear receptor pathways, some effects of retinoids may be mediated through other molecular targets, including the modulation of various enzyme systems. nih.gov
Enzyme Modulation and Inhibition Profiles (e.g., Mnk1/2, Cytochrome P450 Enzymes, Steroid Metabolism Enzymes)
Mnk1/2: Current scientific literature does not establish a direct link between 13-cis-retinoic acid or its derivatives and the modulation of MAP kinase-interacting serine/threonine kinases 1 and 2 (Mnk1/2). The primary targets for Mnk1/2 inhibitors are typically within oncology and inflammatory disease research, and retinoids are not commonly associated with this pathway. mdpi.com
Cytochrome P450 Enzymes: The metabolism of 13-cis-retinoic acid is heavily dependent on the cytochrome P450 (CYP) superfamily of enzymes. CYP3A4 is a major enzyme involved in the conversion of 13-cis-retinoic acid to its primary metabolite, 4-oxo-13-cis-retinoic acid. nih.gov Other CYP enzymes, including CYP2C8, CYP2C9, and CYP2B6, are also involved in its metabolism. mdpi.com Furthermore, the precursor 13-cis-retinal is converted to 13-cis-retinoic acid by enzymes such as CYP1A1. nih.gov
Retinoids can also regulate the expression of CYP genes. For instance, studies have shown that 13-cis-retinoic acid can suppress the mRNA expression of CYP enzymes, an effect that may influence its own metabolism and that of other compounds. nih.gov
| CYP Enzyme | Interaction with 13-cis-Retinoic Acid / Precursors | Reference |
|---|---|---|
| CYP3A4 | Major enzyme in the metabolism of 13-cRA to 4-oxo-13-cRA | nih.gov |
| CYP2C8 | Metabolizes 13-cRA | mdpi.com |
| CYP2C9 | Metabolizes 13-cRA | mdpi.com |
| CYP2B6 | Metabolizes 13-cRA | mdpi.com |
| CYP1A1 | Converts 13-cis-retinal to 13-cis-retinoic acid | nih.gov |
Steroid Metabolism Enzymes: There is some evidence to suggest that 13-cis-retinoic acid may exert some of its effects by inhibiting enzymes involved in steroid metabolism. nih.gov One study identified that the oxidative 3α-hydroxysteroid dehydrogenase (3α-HSD) activity of retinol dehydrogenase RoDH-4, an enzyme that can convert 3α-androstanediol to dihydrotestosterone, is competitively inhibited by 13-cis-retinol. researchgate.net This suggests a potential mechanism for the anti-androgenic effects of 13-cis-retinoic acid in tissues like the sebaceous gland, though further research is needed to fully elucidate these interactions.
Direct Protein-Protein Interaction Modifications
Outside of the well-established interactions with nuclear receptors and their coregulators, there is limited evidence for direct, non-receptor-mediated modification of protein-protein interactions by 13-cis-retinoic acid or its derivatives. The primary mechanism of action for retinoids remains centered on the regulation of gene transcription via RARs and RXRs.
Interactions with Membrane Components and Lipid Bilayers
The interaction of retinoids with cellular membranes is a critical aspect of their biological activity, influencing their transport, cellular uptake, and ability to reach nuclear receptors. While direct experimental studies on the interaction of this compound with membrane components and lipid bilayers are not extensively available, the behavior of structurally related retinoids can provide valuable insights into its potential membrane interactions. The lipophilic nature of the retinoid backbone suggests a significant partitioning into the lipid bilayer, where it can modulate membrane properties.
Research into the interactions of other retinoids, such as 13-cis-retinoic acid and retinol, with phospholipid bilayers has demonstrated that these molecules can influence the physical state of the membrane. The extent of this interaction is dependent on the specific chemical structure of the retinoid.
For instance, studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have revealed that different retinoids perturb the structure of model membranes to varying degrees. nih.gov It has been observed that 13-cis-retinoic acid exhibits a weak interaction with dipalmitoylphosphatidylcholine (DPPC) membranes. nih.gov In contrast, retinol has been shown to cause a more significant perturbation of the lipid bilayer structure. nih.gov These findings suggest that the terminal functional group of the retinoid plays a crucial role in determining the strength and nature of its interaction with the lipid membrane.
The effects of related retinoids on the physical properties of lipid bilayers are summarized in the table below. This data, derived from studies on model membrane systems, illustrates how retinoids can alter membrane fluidity and organization.
| Property | Effect |
|---|
Based on these comparative data, it can be hypothesized that this compound would likely intercalate into the lipid bilayer, with its butylamide headgroup positioned near the polar headgroup region of the phospholipids and the hydrophobic polyene chain extending into the acyl chain core of the membrane. This interaction could potentially alter local membrane fluidity and packing, which may have implications for the function of membrane-associated proteins. However, without direct experimental evidence, the precise nature and consequences of these interactions remain speculative.
After conducting a thorough review of scientific literature based on the provided outline, it has been determined that there is insufficient specific data available for the compound This compound to generate a detailed article on its cellular and biochemical mechanisms of action.
Extensive searches have yielded information on structurally related compounds, most notably 13-cis-retinoic acid (Isotretinoin) and other retinamides like N-(4-hydroxyphenyl)retinamide (Fenretinide). However, the specific biological activities, including effects on cell cycle regulation, apoptosis pathways, and caspase activation, have not been sufficiently characterized for this compound in the available literature to meet the requirements of the requested article.
Due to the strict instruction to focus solely on this compound and to not introduce information from outside the explicit scope, it is not possible to construct the requested article without resorting to speculation or inaccurately extrapolating data from different, albeit related, molecules. Adhering to the principles of scientific accuracy and avoiding hallucination, the article cannot be generated as requested at this time.
Further research and publication of data specifically investigating the cellular and biochemical effects of this compound would be required to fulfill this request.
Insufficient Information Available to Generate Requested Article on this compound
Despite a comprehensive search of available scientific literature, there is insufficient specific data on the chemical compound “this compound” to generate the detailed article as requested. The current body of research does not provide the specific mechanistic details required to accurately and thoroughly address the outlined sections on its cellular and biochemical mechanisms of action.
While general information exists for the related compound, 13-cis-retinoic acid, and its effects on cellular differentiation and various signaling pathways, this information cannot be directly extrapolated to this compound. The addition of the N-butyl group can significantly alter the compound's biological activity, including its binding to cellular receptors, its metabolic fate, and its specific effects on intracellular signaling cascades.
Specifically, the following critical information regarding this compound is not available in the public domain:
Induction of Specific Differentiation Markers: There is no readily available research detailing which specific cellular markers are induced or altered by treatment with this compound.
Mechanistic Analysis in Specific Cell Lineages: Detailed studies elucidating the step-by-step mechanism by which this compound induces differentiation in any particular cell line could not be located.
Modulation of MAPK/ERK Signaling Pathway: Specific data on the interaction of this compound with the MAPK/ERK signaling pathway is absent from the available literature.
PI3K/Akt/mTOR Signaling Pathway Interactions: There is no specific information describing the effects of this compound on the components of the PI3K/Akt/mTOR pathway.
NF-κB Pathway Regulation: The regulatory impact of this compound on the NF-κB signaling pathway has not been documented in the accessible scientific literature.
Without this foundational research, it is not possible to construct an article that is both scientifically accurate and adheres to the specific, detailed outline provided in the user's request. Any attempt to do so would rely on speculation and generalization from related but distinct compounds, which would not meet the required standards of scientific rigor. Further experimental research is needed to elucidate the cellular and biochemical mechanisms of action of this compound.
Cellular and Biochemical Mechanisms of Action of 13 Cis N Butyl Retinamide
Impact on Intracellular Signal Transduction Pathways
STAT Pathway Interactions
The direct interaction of 13-cis-N-(butyl)retinamide with the Signal Transducer and Activator of Transcription (STAT) pathway has not been extensively documented in publicly available research. The JAK/STAT signaling cascade is a crucial pathway that transmits information from extracellular signals to the cell nucleus, playing a significant role in immunity, cell proliferation, differentiation, and apoptosis. wikipedia.org The pathway is typically activated by cytokines and growth factors, leading to the phosphorylation of STAT proteins by Janus kinases (JAKs), followed by dimerization and translocation of STATs to the nucleus to regulate gene expression. wikipedia.org
While specific studies on this compound are lacking, research on other molecules provides context for potential, though unconfirmed, interactions. For instance, the transcription factor STRA13 has been shown to interact with STAT3, modulating the transcription of STAT3-dependent target genes. nih.gov This indicates that molecules with structural or functional similarities to retinoids could potentially influence STAT signaling. However, without direct evidence, any role of this compound in the STAT pathway remains speculative.
Androgen Receptor (AR) Signaling Modulation
The influence of this compound on androgen receptor (AR) signaling is not well-established. However, studies on other retinoids suggest a potential for crosstalk between retinoid and androgen signaling pathways. For example, 9-cis-retinoic acid has been demonstrated to inhibit androgen receptor activity through the activation of the retinoid X receptor (RXR). nih.gov This interaction can lead to the formation of RXR-AR heterodimers, which can repress the transcriptional activity of both receptors. nih.govnih.gov
Furthermore, all-trans retinoic acid has been shown to inhibit the androgen-stimulated up-regulation of androgen receptor expression in certain tissues. arvojournals.org This suggests a generally antagonistic relationship between retinoic acid and testosterone (B1683101) signaling. arvojournals.org While these findings pertain to other retinoid compounds, they highlight the potential for molecules like this compound to modulate AR signaling, a critical pathway in the development and progression of certain cancers. However, direct evidence for this compound's effect on AR is currently unavailable.
Gene Expression Regulation by this compound
Transcriptional Regulation of Target Genes
While specific gene expression studies on this compound are limited, research on the closely related compound 13-cis-retinoic acid provides insights into its potential transcriptional regulatory effects. In a study on glioblastoma, 13-cis-retinoic acid was found to upregulate the expression of several potential resistance genes. nih.govnih.gov
| Gene | Fold Upregulation by 13-cis-retinoic acid |
| HILPDA | 2.3-fold |
| IGFBP3 | 1.9-fold |
| ANGPTL4 | 1.5-fold |
| IL-8 | - |
This table showcases the fold change in the expression of specific genes upon treatment with 13-cis-retinoic acid in a glioblastoma model. nih.gov
Furthermore, pathway analysis revealed that 13-cis-retinoic acid treatment led to the upregulation of the Ribosome pathway and the downregulation of pathways associated with proliferation and inflammation. nih.govnih.gov A novel finding from this research was the identification of genes coding for small nucleolar RNAs (snoRNAs) as targets for 13-cis-retinoic acid. nih.govnih.gov These findings suggest that retinoids can have broad effects on the transcriptome, influencing multiple cellular processes.
Epigenetic Modifications (e.g., Histone Acetylation, DNA Methylation, Non-coding RNAs)
There is a lack of direct scientific evidence detailing the specific epigenetic modifications induced by this compound. Epigenetic mechanisms, including DNA methylation and histone modifications, are crucial for regulating gene expression and are increasingly recognized as therapeutic targets. nih.gov While it is plausible that this compound could influence these processes, as retinoids are known to affect gene transcription, specific studies to confirm and characterize such effects are needed.
Post-Transcriptional Regulation Mechanisms
Currently, there is no available research that specifically investigates the post-transcriptional regulation mechanisms of this compound. Post-transcriptional regulation, which includes processes like mRNA splicing, stability, and translation, is a critical layer of gene expression control. The potential for this compound to influence these mechanisms remains an open area for future investigation.
Metabolic Pathways and Biotransformation of 13 Cis N Butyl Retinamide in Preclinical Models
Isomerization of 13-cis-N-(Butyl)retinamide to other Retinoid Forms
Isomerization is a critical step in the activation of 13-cis-retinoids. The biological activity of many retinoids is primarily mediated by their all-trans and 9-cis isomers, which are the active ligands for nuclear retinoid receptors.
The isomerization of 13-cis retinoids to their all-trans counterparts is fundamental to their biological effects. 13-cis-retinoic acid itself has a low binding affinity for retinoic acid receptors (RARs) and retinoid X receptors (RXRs), the nuclear receptors that mediate the genomic actions of retinoids nih.gov. The conversion to ATRA is therefore a prerequisite for the regulation of gene expression that underlies many of the therapeutic effects of 13-cis-retinoids nih.gov. Studies have shown that the biological efficacy of 13-cis-retinoic acid is likely due to its conversion to the more active all-trans and 9-cis isomers nih.gov. Therefore, it is highly probable that the biological activity of this compound is also dependent on its intracellular isomerization to all-trans-N-(Butyl)retinamide, which can then exert its effects. The 13-cis isomers of synthetic retinamides have been shown to be less toxic than their corresponding all-trans isomers, which may be related to a more controlled, intracellular release of the active form nih.gov.
Phase I Metabolic Transformations (e.g., Oxidation, Reduction, Hydrolysis)
Following isomerization, retinoids undergo Phase I metabolic reactions, which introduce or expose functional groups, typically increasing their polarity. These reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum of various tissues, most notably the liver nih.govsigmaaldrich.com.
For 13-cis-retinoic acid, a major Phase I metabolic pathway is oxidation. The most well-characterized oxidative metabolite is 4-oxo-13-cis-retinoic acid nih.gov. It is reasonable to predict that this compound would undergo similar oxidative metabolism. The primary Phase I transformations for this compound are expected to include:
Oxidation: Hydroxylation of the butyl group or the retinoid ring structure, followed by further oxidation to keto derivatives. The formation of a 4-oxo metabolite, analogous to that of 13-cis-retinoic acid, is a highly probable pathway.
Hydrolysis: While the amide bond in retinamides is generally more stable than the ester bond in other retinoid derivatives, enzymatic hydrolysis to form 13-cis-retinoic acid and butylamine (B146782) is a potential metabolic route.
These Phase I reactions would generate more polar metabolites that can be more readily excreted or undergo subsequent Phase II conjugation.
Phase II Metabolic Transformations (e.g., Glucuronidation, Sulfation)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules, further increasing their water solubility and facilitating their elimination from the body. For retinoids, the most significant Phase II reaction is glucuronidation wikipedia.org.
Given that this compound is a secondary amide, it can undergo N-glucuronidation. This process involves the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to the nitrogen atom of the amide group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) nih.govnih.gov. The resulting N-glucuronide is a highly water-soluble conjugate that can be readily excreted in urine and bile.
In addition to direct glucuronidation of the parent compound, the hydroxylated metabolites formed during Phase I metabolism can undergo O-glucuronidation. For example, a hydroxylated butyl group or a hydroxyl group on the retinoid ring would be a substrate for UGT enzymes. Sulfation, another Phase II reaction, could also occur on these hydroxylated metabolites.
Identification and Characterization of Major Metabolites and Their Intrinsic Biological Activities
Based on the metabolism of 13-cis-retinoic acid and other retinamides, the major metabolites of this compound are likely to be:
all-trans-N-(Butyl)retinamide: Formed through isomerization, this is expected to be the primary active form of the drug.
4-oxo-13-cis-N-(Butyl)retinamide: A major oxidative metabolite, analogous to the primary metabolite of 13-cis-retinoic acid. The biological activity of 4-oxo-13-cis-retinoic acid has been shown to be comparable to the parent compound in some preclinical models nih.gov. Therefore, 4-oxo-13-cis-N-(Butyl)retinamide may also possess significant biological activity.
Hydroxylated metabolites: Various mono- and poly-hydroxylated forms of this compound, with hydroxylation occurring on the butyl group or the retinoid backbone. Their biological activity would depend on the position of hydroxylation.
13-cis-Retinoic acid: If hydrolysis of the amide bond occurs.
Glucuronide conjugates: N-glucuronides of the parent compound and O-glucuronides of its hydroxylated metabolites. Glucuronides are typically considered inactive and are primarily involved in detoxification and elimination hyphadiscovery.com.
The intrinsic biological activities of these metabolites would need to be experimentally determined. However, based on existing knowledge of retinoid metabolism, the all-trans isomer and potentially the 4-oxo metabolite are expected to be the most biologically active species.
Role of Specific Cytochrome P450 Enzymes and Other Enzymes in this compound Metabolism
The metabolism of 13-cis-retinoic acid is known to be mediated by several cytochrome P450 enzymes. Studies have identified that CYPs 3A4 and 2C8 are active in the metabolism of 13-cis-retinoic acid nih.gov. The formation of 4-hydroxy and 4-oxo metabolites of 13-cis-retinoic acid has been correlated with the activity of CYPs 2B6, 2C8, and 3A4/5 nih.gov. Specifically, CYP3A4 has been shown to play a major role in the conversion of 13-cis-retinoic acid to 4-oxo-13-cis-retinoic acid nih.gov. Given the structural similarity, it is highly probable that these same CYP isoforms are involved in the Phase I metabolism of this compound.
The Phase II glucuronidation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs). For N-glucuronidation of compounds with secondary amine functionalities, several UGT isoforms may be involved. Human UGT1A3 and UGT1A4 are known to catalyze the formation of quaternary ammonium-linked glucuronides for tertiary amines, and it is possible they or other UGTs are involved in the N-glucuronidation of secondary amides like this compound nih.gov.
The following table summarizes the key enzymes likely involved in the metabolism of this compound, based on data from related compounds.
| Metabolic Pathway | Enzyme Family | Specific Enzymes (Inferred) | Metabolite(s) Formed |
| Isomerization | Isomerases | Cellular isomerizing enzymes | all-trans-N-(Butyl)retinamide |
| Phase I: Oxidation | Cytochrome P450 | CYP3A4, CYP2C8, CYP2B6 | 4-oxo- and hydroxylated metabolites |
| Phase II: Glucuronidation | UDP-glucuronosyltransferases | UGTs (e.g., UGT1A3, UGT1A4) | N- and O-glucuronides |
No Publicly Available Research Found for this compound
Following a comprehensive search of scientific literature and publicly accessible data, no preclinical pharmacodynamic studies, mechanistic insights, or data from in vitro or in vivo models could be identified for the specific chemical compound “this compound.”
The detailed investigation aimed to uncover research pertaining to the use of established cell lines, primary cell cultures, and animal models to elucidate the pharmacodynamic mechanisms of this specific compound. However, the searches did not yield any relevant studies that would allow for a scientifically accurate and thorough discussion as outlined in the requested article structure.
The available research literature focuses extensively on related retinoid compounds, such as 13-cis-retinoic acid (Isotretinoin) and various other N-substituted retinamides like N-(4-hydroxyphenyl)retinamide (Fenretinide). These studies provide a wealth of information on the mechanisms of those specific molecules in cancer cell lines, sebocytes, and various animal models.
Unfortunately, this body of research does not extend to this compound, and no data is available to populate the requested sections on its application in mechanistic research, its effects on molecular and cellular responses in tissues, or the development of advanced in vitro models for its study.
Due to the strict requirement to focus solely on "this compound" and the absence of any available scientific information on this compound, it is not possible to generate the requested article without resorting to speculation or incorrectly applying data from other, distinct chemical entities. Therefore, the article cannot be produced at this time.
Preclinical Pharmacodynamic Studies and Mechanistic Insights
In Vivo Animal Models for Pharmacodynamic Mechanism Research
Identification and Validation of Pharmacodynamic Biomarkers
The identification and validation of specific pharmacodynamic biomarkers for 13-cis-N-(Butyl)retinamide in preclinical studies are not well-documented in publicly available scientific literature. Research has predominantly focused on its parent compound, 13-cis-retinoic acid, and other retinoids. For these related compounds, pharmacodynamic biomarkers are generally associated with their known cellular effects, such as the modulation of cell proliferation, induction of apoptosis, and regulation of gene expression.
In studies involving 13-cis-retinoic acid, potential biomarkers that could theoretically be relevant for its N-butylamide derivative include changes in the expression of genes regulated by retinoic acid receptors (RARs) and retinoid X receptors (RXRs). However, without specific studies on this compound, the direct applicability of these markers remains speculative.
Future preclinical research would need to focus on identifying and validating biomarkers that are directly modulated by this compound. This would likely involve comprehensive molecular analyses, including transcriptomics and proteomics, in relevant in vitro and in vivo models to identify candidate biomarkers. Subsequent validation would be necessary to confirm their reliability as indicators of the biological activity of the compound.
Comparative Mechanistic Studies with Other Retinoids and Analogs
The mechanism of action of this compound is understood within the broader context of retinoid pharmacology, which involves interaction with nuclear retinoid receptors. However, direct comparative mechanistic studies between this compound and other retinoids are limited. The majority of available research compares the activities of more common retinoids such as all-trans-retinoic acid (ATRA), 13-cis-retinoic acid, and 9-cis-retinoic acid. mdpi.comnih.gov
Retinoids exert their effects primarily by binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, γ). wikipedia.org RARs are activated by both ATRA and 9-cis-retinoic acid, while RXRs are activated specifically by 9-cis-retinoic acid. nih.gov 13-cis-retinoic acid has a low binding affinity for both RARs and RXRs and is thought to exert its effects in part through isomerization to more active forms like ATRA. nih.govnih.gov
The structural modification of the carboxyl group in 13-cis-retinoic acid to an N-butylamide group in this compound is expected to alter its binding affinity for RARs and RXRs, as well as its metabolic stability and pharmacokinetic profile. Amide-linked retinoids, as a class, have been investigated for potentially improved therapeutic indices.
Studies on 13-cis-retinoic acid have shown that it can induce cell cycle arrest and apoptosis in certain cell lines. core.ac.uk For instance, in human SEB-1 sebocytes, 13-cis-retinoic acid was found to induce apoptosis through a mechanism that appears to be independent of RARs. core.ac.uknih.gov This suggests that some retinoids may have off-target or non-canonical mechanisms of action.
Comparative studies have highlighted differences in the biological activities of various retinoids. For example, in the context of acne treatment, 13-cis-retinoic acid has demonstrated superior clinical efficacy compared to 9-cis-retinoic acid. In contrast, for certain cancer chemoprevention models, other retinoids or combinations thereof may be more effective.
The table below summarizes some of the key mechanistic differences observed among different retinoids based on available preclinical data. It is important to note that specific data for this compound is largely absent, and the information provided is based on studies of related compounds.
| Feature | 13-cis-Retinoic Acid | all-trans-Retinoic Acid (ATRA) | 9-cis-Retinoic Acid |
| Receptor Binding | Low affinity for RARs and RXRs nih.gov | High affinity for RARs wikipedia.org | High affinity for both RARs and RXRs nih.gov |
| Isomerization | Can isomerize to ATRA nih.gov | More stable isomer tocris.com | Can isomerize to ATRA |
| Cellular Effects | Induces apoptosis and cell cycle arrest core.ac.uknih.gov | Potent inducer of cell differentiation | Activates both RAR and RXR pathways |
| Primary Mechanism | Acts as a pro-drug and may have RAR-independent effects nih.govcore.ac.uknih.gov | Direct activation of RAR-mediated gene transcription wikipedia.org | Direct activation of both RAR and RXR-mediated pathways nih.gov |
Further research is necessary to elucidate the precise mechanism of action of this compound and to directly compare its biological activities with other retinoids and their analogs. Such studies would be crucial for understanding its potential therapeutic applications and advantages.
Advanced Research Methodologies Applied to 13 Cis N Butyl Retinamide Studies
Omics Technologies in Mechanistic Research
"Omics" technologies offer a holistic view of the molecular changes within a biological system in response to a specific stimulus, such as the introduction of 13-cis-N-(Butyl)retinamide. These high-throughput methods allow for the simultaneous measurement of thousands of genes, proteins, or metabolites, providing a comprehensive picture of the compound's effects.
Transcriptomics (RNA-Seq, Microarrays) for Comprehensive Gene Expression Profiling
Transcriptomics is the study of the complete set of RNA transcripts produced by the genome under specific circumstances. Techniques like RNA-sequencing (RNA-Seq) and microarrays are powerful tools for identifying genes and gene networks that are modulated by this compound.
A hypothetical application to this compound would involve treating target cells with the compound and then extracting the RNA for analysis. The resulting data would highlight which genes are turned on or off, providing clues about the cellular pathways being affected.
Table 1: Representative Genes Modulated by Retinoids in Transcriptomic Studies
| Gene Family/Pathway | Specific Genes (Examples) | Observed Effect | Associated Retinoid |
| Cell Cycle Regulation | p21, p27 | Upregulation | All-trans-retinoic acid |
| Apoptosis | Caspase-3, Caspase-9 | Upregulation | All-trans-retinoic acid |
| Cholesterol Metabolism | APOA1, LPL | Upregulation | 9-cis-retinoic acid |
| Epidermal Differentiation | KRT4, LOR | Upregulation | Trifarotene |
Proteomics for Protein Expression and Post-Translational Modification Analysis
Proteomics involves the large-scale study of proteins, particularly their structures and functions. This field is instrumental in understanding how this compound affects the cellular machinery at the protein level. This includes changes in protein abundance and post-translational modifications (PTMs), which are crucial for protein function. The integration of artificial intelligence and machine learning with proteomic data analysis is expected to accelerate drug discovery and biomarker identification. the-scientist.com
Shotgun proteomics has been employed to identify proteins affected by 13-cis-retinoic acid treatment in neuroblastoma cells. nih.govnih.gov These studies revealed that 13-cis-retinoic acid treatment led to a reduction in proteins involved in the synthesis and organization of the extracellular matrix, while increasing proteins associated with cell adhesion and the formation of neurofilaments. nih.govnih.gov This suggests that the compound induces tumor cell differentiation by decreasing the rigidity of the extracellular matrix and promoting neurite growth. nih.govnih.gov Combining 13-cis-retinoic acid with a cathepsin inhibitor was found to enhance the neuronal differentiation effect. researchgate.net Proteomics also aids in identifying biomarkers for early disease diagnosis, prognostic prediction, and monitoring of treatment, which is invaluable for developing personalized medicine. metwarebio.com
While direct proteomic studies on this compound are not extensively documented, the methodologies used for related retinoids could be similarly applied. This would involve analyzing the proteome of cells treated with this compound to identify changes in protein expression and PTMs like phosphorylation, acetylation, and ubiquitination. Such data would provide deeper insights into the compound's mechanism of action.
Metabolomics for Endogenous Metabolite Profiling in Response to this compound
Metabolomics is the scientific study of the set of small molecules (metabolites) present within an organism, cell, or tissue. This approach can reveal the biochemical effects of this compound by profiling the changes in endogenous metabolites.
Studies on other retinoids have demonstrated the power of metabolomics. For example, metabolomic analysis of hepatocytes and hepatocellular carcinoma cells treated with acyclic retinoid revealed distinct metabolic profiles, suggesting that the compound suppresses the enhanced energy metabolism of cancer cells. nih.gov Metabolomics is also increasingly used to identify biomarkers and understand the pathogenesis of various diseases, including retinal diseases. frontiersin.orgarvojournals.orgmdpi.comnih.gov
Applying metabolomics to this compound would involve analyzing the metabolic fingerprints of biological samples (e.g., cells, plasma) after exposure to the compound. This could identify key metabolic pathways that are perturbed, offering a functional readout of the compound's activity.
High-Throughput Screening for Novel Modulators of this compound Pathways
High-throughput screening (HTS) is a drug discovery process that leverages automation to rapidly test large numbers of chemical and/or biological compounds for a specific biological target. bmglabtech.com This methodology is crucial for identifying novel molecules that can either enhance or inhibit the pathways affected by this compound. HTS assays are designed to identify "leads" and provide suggestions for their optimization. bmglabtech.com
While specific HTS campaigns to find modulators of this compound pathways have not been detailed in the available literature, the principles of HTS are broadly applicable to retinoid research. nih.gov HTS can be used to screen large compound libraries to find molecules that, for example, mimic, enhance, or antagonize the effects of this compound on a particular cellular process, such as cell proliferation or differentiation. researchgate.netnih.govnuvisan.comnih.gov
The process would typically involve developing a cell-based or biochemical assay that produces a measurable signal in response to the activity of a pathway of interest. This assay would then be used to screen a library of compounds to identify "hits" that modulate this signal.
Computational Approaches in this compound Research
Computational methods are indispensable tools in modern drug discovery and mechanistic studies, providing insights that can be difficult to obtain through experimental approaches alone.
Molecular Docking and Dynamics Simulations for Receptor/Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular dynamics (MD) simulations, on the other hand, provide a detailed view of the conformational changes and dynamics of molecules over time.
While specific molecular docking and dynamics simulations for this compound are not widely published, studies on other retinoids provide excellent examples of these techniques' applications. For instance, a comprehensive computational screening using cheminformatics and molecular docking identified 13-cis-retinoic acid as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. researchgate.netnih.gov Subsequent molecular dynamics studies confirmed that 13-cis-retinoic acid can bind to the catalytic site of PTP1B. researchgate.netnih.gov
MD simulations have also been used to study the unbinding of all-trans-retinoic acid from its receptor, revealing potential binding and unbinding pathways. arxiv.org Furthermore, conformational analysis of retinoids using MD simulations has shown that their dynamics are restricted when bound to retinoid-binding proteins. nih.govmpg.demrc.ac.uknih.gov These computational approaches could be powerfully applied to this compound to predict its binding affinity and mode of interaction with various potential protein targets, thereby guiding further experimental validation.
In Silico Prediction of Target Interactions and Structure-Activity Relationships
In the study of this compound, advanced computational or in silico methodologies are pivotal for predicting its biological targets and understanding its structure-activity relationships (SAR). These techniques employ computer simulations and modeling to forecast how the compound might behave in a biological system, thereby guiding further experimental research. Given the absence of extensive published in silico data specifically for this compound, this section outlines the established computational approaches widely used for the broader class of retinoids, which would be directly applicable to elucidating the characteristics of this specific compound.
The primary biological targets for retinoids are the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which exist in different subtypes (α, β, and γ). nih.govnih.gov Computational models are therefore essential in predicting the binding affinity and selectivity of this compound for these receptor subtypes. nih.gov
Molecular Docking Simulations
Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netalliedacademies.orgbiotech-asia.org This method allows for the estimation of binding affinity and the visualization of molecular interactions.
In a hypothetical docking study of this compound with an RAR subtype, the following steps would be undertaken:
Preparation of Receptor and Ligand Structures: The three-dimensional crystal structure of the target receptor (e.g., RARα) is obtained from a protein database. The structure of this compound is built and optimized for its lowest energy conformation.
Docking Simulation: Using specialized software, the this compound molecule is "docked" into the ligand-binding pocket of the receptor. The program explores various possible binding poses and scores them based on factors like intermolecular forces and conformational energies. biotech-asia.org
Analysis of Results: The resulting binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and amino acid residues in the receptor's binding site. nih.gov The predicted binding energy provides an estimate of the compound's affinity for the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govoup.commdpi.com For retinoids, QSAR models can predict activities such as the inhibition of carcinogenesis or receptor binding affinity. nih.govoup.com
A QSAR model for a series of retinamide (B29671) analogs, including this compound, would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties.
Below is an interactive table detailing the types of descriptors that would be calculated for this compound in a QSAR study.
| Descriptor Class | Examples of Descriptors | Relevance to this compound |
| Constitutional | Molecular Weight, Atom Count | Describes the basic composition and size of the molecule. |
| Topological | Connectivity Indices | Quantifies molecular shape and branching. |
| Geometric (3D) | Molecular Surface Area, Molecular Volume | Relates to how the molecule fits into a receptor's binding pocket. |
| Physicochemical | LogP (Lipophilicity), Polar Surface Area | Predicts absorption, distribution, and receptor interaction based on properties like hydrophobicity and polarity. oup.com |
| Electronic | Dipole Moment, Atomic Charges | Describes the electronic distribution, which is crucial for intermolecular interactions. |
Once calculated, these descriptors for a set of related retinamides would be correlated with their experimentally determined biological activities using statistical methods to build a predictive model. mdpi.com
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. biotech-asia.org For retinoids, a pharmacophore model would define the spatial arrangement of features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings necessary for binding to RARs or RXRs. nih.gov This model can then be used to screen large databases of compounds to identify new potential retinoid-like molecules. nih.gov
Structure-Activity Relationship (SAR) Insights
By applying these in silico methods, researchers can derive critical SAR insights for 1-cis-N-(Butyl)retinamide. Key structural components of retinoids that are typically analyzed include:
The Cyclohexenyl Ring: Modifications to this part of the molecule can influence receptor selectivity and binding affinity. nih.govoup.com
The Polyene Chain: The length and conformation of this chain are critical for proper orientation within the binding pocket. nih.govoup.com
The Polar Terminus: The N-(Butyl)amide group in this compound is a key site for hydrogen bonding with the receptor. Alterations to this group significantly impact activity. researchgate.net
The table below summarizes the typical structural modifications in retinoids and their predicted impact on activity, which would form the basis of a SAR study for this compound.
| Structural Moiety | Type of Modification | Predicted Effect on Activity |
| Cyclohexenyl Ring | Introduction of aromatic rings | Can enhance stability and alter receptor selectivity. nih.gov |
| Polyene Side Chain | Isomerization (e.g., cis/trans) | Affects the geometric fit into the binding pocket. |
| Polar End Group | Amide vs. Carboxylic Acid | Influences hydrogen bonding capacity and pharmacokinetic properties. researchgate.net |
These computational methodologies provide a powerful framework for the preclinical evaluation of this compound, enabling the prediction of its biological behavior and guiding the synthesis of more potent and selective analogs.
Future Directions and Emerging Research Avenues for 13 Cis N Butyl Retinamide
Elucidation of Unexplored Molecular Targets and Novel Signaling Pathways
The biological activity of retinoids is primarily mediated through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govcornell.edu These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs), thereby modulating the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis. nih.govnih.gov
While it is presumed that 13-cis-N-(Butyl)retinamide acts through these classical pathways, a significant avenue for future research is the identification of unexplored molecular targets and signaling cascades. The structural modification of the terminal carboxyl group of retinoic acid into a butylamide moiety could confer unique properties, such as altered receptor binding affinity, selectivity for specific RAR or RXR isoforms (α, β, γ), or interaction with different co-activator and co-repressor proteins. nih.gov
Furthermore, the potential for "non-genomic" or "off-target" effects remains largely unexplored for this specific compound. Research into other retinoids has suggested modulation of various signaling pathways beyond direct gene transcription. nih.gov Future studies on this compound could focus on:
RXR Heterodimer Partners: RXRs can form heterodimers with numerous other nuclear receptors, including peroxisome proliferator-activated receptors (PPARs), the vitamin D receptor (VDR), and thyroid hormone receptors (TRs). umich.educaldic.com Investigating whether this compound preferentially influences the activity of these alternative RXR-containing complexes could reveal novel therapeutic contexts, such as in metabolic diseases or inflammation. nih.govcaldic.com
Cytoplasmic Protein Interactions: Beyond nuclear receptors, retinoids interact with cytoplasmic proteins like cellular retinoic acid-binding proteins (CRABPs), which regulate the intracellular concentration and trafficking of retinoic acid. researchgate.net The binding kinetics and functional consequences of this compound's interaction with these proteins are unknown and could represent a key regulatory step.
| Potential Research Area | Rationale | Key Questions to Address |
| Receptor Isoform Selectivity | The butylamide group may alter binding affinity for specific RAR or RXR isoforms (α, β, γ). | Does this compound show preferential binding or activation of specific receptor isoforms? |
| Alternative RXR Heterodimers | RXRs partner with various nuclear receptors (e.g., PPARs, VDR). umich.educaldic.com | Does the compound modulate the activity of non-RAR/RXR heterodimers? |
| Cytoplasmic Binding Proteins | Interactions with CRABP can influence retinoid availability and function. researchgate.net | What are the binding affinity and functional impact of its interaction with CRABPs? |
| Non-Genomic Signaling | Retinoids can influence kinase cascades and other rapid signaling events. nih.gov | Does the compound affect key cellular signaling pathways independent of direct gene transcription? |
Development of Advanced In Vitro and In Vivo Mechanistic Models for Specific Biological Contexts
To effectively probe the mechanisms of this compound, the development and application of advanced preclinical models are crucial. These models are essential for bridging the gap between fundamental research and potential clinical relevance, offering more accurate predictions of human responses than traditional 2D cell cultures. technologynetworks.comresearchgate.net
Advanced In Vitro Models:
The hydrophobic and unstable nature of retinoids necessitates careful design of in vitro experiments, particularly concerning the composition of culture media, as proteins like albumin can affect their bioavailability and stability. nih.gov Moving beyond simple cell lines, future research should employ more complex systems:
3D Organoid Cultures: Patient-derived or iPSC-derived organoids, such as retinal organoids, can recapitulate the complex 3D architecture and cellular diversity of human tissues. technologynetworks.comfrontiersin.org These models would be invaluable for studying the effects of this compound in a tissue-specific context, for example, in developmental biology or retinal disease research. technologynetworks.comresearchgate.net
Co-culture Systems: Models that incorporate multiple cell types, such as co-cultures of cancer cells and stromal cells or neurons and glial cells, can provide insights into how the compound affects intercellular communication and the tumor microenvironment.
Microfluidic "Organ-on-a-Chip" Models: These devices allow for the creation of dynamic microenvironments that mimic physiological conditions more closely, enabling more sophisticated mechanistic and pharmacokinetic studies.
Advanced In Vivo Models:
While classic animal models, such as nude mouse or rat xenografts of human tumors, have been used to demonstrate the in vivo efficacy of some retinoids, next-generation models are needed for deeper mechanistic understanding. nih.gov
Genetically Engineered Mouse Models (GEMMs): Mice with specific genetic modifications, such as knock-in mutations in RARs or conditional knockout of key signaling components, can be used to dissect the precise pathways through which this compound exerts its effects. umich.edu
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, better retain the heterogeneity of the original human tumor and can offer more predictive insights into therapeutic efficacy.
Disease-Specific Models: For indications beyond cancer, such as retinal disease, models like the Abca4-/- mouse, which is used to study lipofuscin accumulation, could be employed to evaluate the therapeutic potential of this compound. nih.gov
| Model Type | Application for this compound Research | Potential Insights |
| Retinal Organoids | Investigating effects on retinal cell differentiation and disease phenotypes. technologynetworks.comfrontiersin.org | Mechanism of action in a complex, tissue-like environment. |
| Patient-Derived Xenografts (PDX) | Efficacy testing on tumors that reflect human cancer heterogeneity. | Predictive data on anti-tumor activity in a relevant biological context. |
| Genetically Engineered Mice (GEMMs) | Dissecting the role of specific receptors (e.g., RARγ) in mediating the compound's effects. umich.edu | In vivo validation of molecular targets and pathways. |
| Organ-on-a-Chip | Studying pharmacokinetics and cell-cell interactions in a controlled, dynamic microenvironment. | Mechanistic data on cellular responses under near-physiological flow conditions. |
Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding
To build a holistic picture of the biological impact of this compound, future research must move beyond single-endpoint assays and embrace a systems biology approach. The integration of multiple "omics" datasets can provide an unbiased, comprehensive view of the cellular and molecular changes induced by the compound. This approach has been successfully applied in related fields, such as the use of a multi-omics retinal database to understand the regulatory landscape of macular dystrophy. xenbase.orgdntb.gov.uabiorxiv.org
A multi-omics strategy for studying this compound would involve:
Transcriptomics (RNA-seq): To identify the full spectrum of genes whose expression is altered by the compound, revealing the downstream targets of its signaling activity.
Proteomics: To quantify changes in protein expression and post-translational modifications, providing a more direct link between gene expression changes and cellular function.
Metabolomics: To analyze alterations in cellular metabolites, which can reveal unexpected effects on metabolic pathways.
Epigenomics (ChIP-seq, ATAC-seq): To map the binding sites of RAR/RXR on a genome-wide scale and understand how the compound alters chromatin accessibility and the epigenetic landscape to regulate gene expression.
By integrating these datasets, researchers can construct detailed molecular networks that illustrate how this compound perturbs cellular systems. This can lead to the identification of novel biomarkers of response and previously unappreciated mechanisms of action, connecting the compound to new biological processes and potential therapeutic indications.
Challenges and Opportunities in Fundamental this compound Research and Mechanistic Translation
The path from fundamental research on a synthetic retinoid to its potential application is accompanied by distinct challenges and opportunities.
Challenges:
Chemical Instability: Retinoids are notoriously sensitive to light, heat, and oxidation, which complicates their handling in experiments and requires rigorous controls to ensure reproducibility. nih.gov
Complexity of Retinoid Signaling: The retinoid signaling network is intricate, involving multiple receptor isoforms, diverse DNA binding sites, and a large number of co-regulatory proteins, making it difficult to attribute a specific biological outcome to a single molecular event. cornell.edunih.gov
Translational Hurdles: Historically, the promising anti-tumor activity of retinoids in preclinical models has not always translated into broad clinical efficacy for solid tumors, highlighting the need for better predictive models and patient selection strategies. nih.govresearchgate.net
Opportunities:
Rational Drug Design: As a synthetic analogue, this compound represents an opportunity for rational drug design. Understanding its specific structure-activity relationships could guide the development of next-generation retinoids with improved potency, selectivity, and pharmacokinetic properties. sci-hub.se
Personalized Medicine: The identification of specific genetic backgrounds or tumor mutations that confer sensitivity to this compound could enable a personalized medicine approach, targeting the compound to patient populations most likely to benefit. nih.gov
Advanced Modeling: The increasing sophistication of in vitro and in vivo models, such as organoids and PDX models, provides a significant opportunity to overcome past translational failures by offering more physiologically relevant and predictive testing platforms. technologynetworks.comresearchgate.net
Molecular Imaging: The development of imageable derivatives of retinoids provides a powerful tool to track the distribution of these molecules in real-time and identify their molecular targets within living systems, accelerating the drug discovery process. sci-hub.se
By systematically addressing these challenges and leveraging emerging opportunities, the research community can unlock the full potential of this compound and advance our understanding of synthetic retinoid biology.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing 13-cis-N-(Butyl)retinamide to ensure reproducibility?
- Methodological Answer : Follow NIH preclinical guidelines for reporting experimental conditions, including solvent purity, reaction temperature, and catalyst details . For novel synthesis routes, provide step-by-step characterization (e.g., NMR, HPLC purity ≥95%) and cross-reference known procedures for analogous retinamides. Ensure reagent sources are explicitly stated (e.g., commercial suppliers like Kanto Reagents) to address batch variability . Document deviations from literature methods (e.g., altered reaction times) and validate via elemental analysis .
Q. How should researchers characterize the structural integrity of this compound to confirm its cis-configuration?
- Methodological Answer : Use a combination of -NMR (to identify olefinic proton coupling constants) and -NMR for stereochemical confirmation. Compare spectral data with cis/trans retinamide analogs from peer-reviewed databases (e.g., SciFinder or Web of Science) . For unambiguous verification, employ X-ray crystallography and deposit CIF files with the Cambridge Crystallographic Data Centre (CCDC), adhering to checkCIF validation protocols .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Use cell viability assays (e.g., MTT) in retinoid-responsive cell lines (e.g., HL-60 or HaCaT) with dose-response curves (0.1–100 µM). Include positive controls (e.g., all-trans retinoic acid) and validate results via triplicate experiments with statistical power analysis (p<0.05, ANOVA) . Report raw data in supplementary materials to enable meta-analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported isomer-specific efficacy data for this compound?
- Methodological Answer : Conduct isomer stability studies under physiological conditions (pH 7.4, 37°C) using HPLC to monitor cis-to-trans isomerization rates. Compare pharmacokinetic profiles (e.g., half-life) in vivo (rodent models) and in vitro (hepatic microsomes) to identify metabolic contributors . Use multivariate regression to isolate variables (e.g., solvent polarity) affecting isomer activity .
Q. What strategies mitigate discrepancies between in vitro potency and in vivo toxicity of this compound?
- Methodological Answer : Perform interspecies ADME profiling (absorption, distribution, metabolism, excretion) with LC-MS/MS quantification. Cross-validate toxicity using organoid models or zebrafish embryos to bridge in vitro-in vivo gaps . Apply Hill slope analysis to distinguish target-specific effects from off-target toxicity .
Q. How does the purity of this compound impact experimental outcomes in transcriptional regulation studies?
- Methodological Answer : Quantify impurities (e.g., oxidation byproducts) via GC-MS and correlate with transcriptional activity (e.g., luciferase reporter assays). Use batch-to-batch comparisons (≥3 independent syntheses) to establish purity thresholds (e.g., ≥98% for consistent RAR/RXR activation). Include negative controls with purified impurities to isolate confounding effects .
Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response in Prism) with IC/EC calculations. Report confidence intervals and use bootstrap resampling for small datasets. For multiplex assays (e.g., RNA-seq), apply Benjamini-Hochberg correction to minimize false discovery rates .
Q. How should researchers address batch variability in this compound across multi-institutional studies?
- Methodological Answer : Implement a centralized synthesis and characterization protocol with inter-lab validation (e.g., round-robin testing). Use qNMR for absolute quantification and share raw spectral data via repositories like Zenodo . Document storage conditions (e.g., -80°C under argon) to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
